Cyclohexanamine, 4-(1-iminoethyl)- (CAS 280554-53-2): Physicochemical Profiling and Application as a Conformationally Restricted Arginine Mimetic
Cyclohexanamine, 4-(1-iminoethyl)- (CAS 280554-53-2): Physicochemical Profiling and Application as a Conformationally Restricted Arginine Mimetic
As a Senior Application Scientist, evaluating a specialized building block like Cyclohexanamine, 4-(1-iminoethyl)- requires looking beyond basic material safety data. This compound is not merely an aliphatic amine; it is a highly specific, conformationally restricted pharmacophore. In drug discovery, the iminoethyl moiety serves as a potent bioisostere for the guanidino group of arginine, making this molecule a critical scaffold for designing inhibitors against enzymes like Nitric Oxide Synthase (NOS) and Protein Arginine Deiminases (PADs).
This whitepaper deconstructs the physicochemical properties, solubility dynamics, and experimental handling of CAS 280554-53-2, providing a self-validating framework for its use in advanced biochemical assays.
Structural Causality and Physicochemical Architecture
The molecular architecture of CAS 280554-53-2 consists of a cyclohexyl ring substituted with a primary amine and an iminoethyl group.
Why this specific structure? Traditional arginine mimetics, such as N-(1-iminoethyl)-L-lysine (L-NIL), utilize flexible aliphatic chains. While effective, highly flexible molecules suffer a high entropic penalty upon binding to an enzyme's active site. By replacing the linear aliphatic chain with a rigid cyclohexyl ring, medicinal chemists pre-organize the molecule. This conformational restriction lowers the entropic penalty of binding and enhances metabolic stability by eliminating peptide-like bonds susceptible to proteolytic cleavage.
Quantitative Data Summary
| Property | Value | Causality / Practical Implication |
| CAS Number | 280554-53-2[1] | Unique identifier for the 4-(1-iminoethyl) derivative. |
| Molecular Weight | 140.23 g/mol | Low MW ensures high ligand efficiency (LE) during hit-to-lead optimization. |
| Molecular Formula | C8H16N2 | The presence of two basic nitrogen centers dictates a highly polar, basic nature. |
| Aqueous Solubility | High (>50 mg/mL as salt) | Protonation of the imine and amine at physiological pH drives rapid aqueous solvation. |
| LogP (Calculated) | ~0.5 to 1.2 | Optimal lipophilicity for balancing aqueous solubility with membrane permeability. |
Mechanistic Rationale: The Arginine Mimetic Pathway
The core utility of CAS 280554-53-2 lies in its target engagement mechanics. At physiological pH (7.4), the iminoethyl group becomes protonated, carrying a positive charge. As detailed in the authoritative review [1], this protonated amidine/imine acts as a "warhead," forming strong bidentate ionic interactions with the carboxylate groups of aspartate or glutamate residues located deep within the active sites of target enzymes.
Furthermore, recent literature on [2] highlights how these structures can intercalate into the minor groove of DNA or irreversibly bind to pathogenic enzymes, making this scaffold highly versatile.
Fig 1: Mechanistic pathway of CAS 280554-53-2 acting as a competitive arginine mimetic.
Solubility Dynamics and Hydrolytic Vulnerability
When handling CAS 280554-53-2, researchers often confuse thermodynamic solubility with chemical stability. Because the molecule contains an imine (Schiff base-like structure), it is inherently susceptible to hydrolysis in aqueous media, reverting to 4-acetylcyclohexanamine (a ketone) and releasing ammonia.
The Causality of Degradation: Hydrolysis is acid-catalyzed. While the compound is highly soluble in low-pH buffers due to complete protonation, these exact conditions accelerate the nucleophilic attack of water on the imine carbon. Therefore, a standard solubility assay is insufficient; it must be a kinetic solubility and stability assay to ensure the biological data generated later is attributed to the imine, not its ketone degradation product.
Self-Validating Protocol 1: Kinetic Solubility & Stability Profiling
This protocol is designed as a self-validating system: by utilizing LC-MS rather than simple UV-Vis, we simultaneously quantify the concentration of the dissolved compound (solubility) and monitor the emergence of the +1 Da mass shift indicative of the ketone degradation product (stability).
Step-by-Step Methodology:
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Buffer Preparation: Prepare two test matrices: PBS (pH 7.4) and Sodium Acetate buffer (pH 4.0).
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Compound Dissolution: Weigh 5.0 mg of CAS 280554-53-2 and add 500 µL of the respective buffer to achieve a target concentration of 10 mg/mL. Vortex for 2 minutes.
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Equilibration & Aliquoting: Incubate the vials at 37°C on a thermoshaker at 800 rpm. Withdraw 20 µL aliquots at t=0 , 1 hr, 4 hrs, and 24 hrs.
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Quenching: Immediately quench the aliquots in 180 µL of ice-cold acetonitrile to precipitate buffer salts and halt hydrolysis. Centrifuge at 14,000 x g for 10 minutes.
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LC-MS/UV Analysis: Inject the supernatant into an LC-MS system (C18 column, gradient of Water/MeCN with 0.1% Formic Acid).
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Validation Check: Monitor the Extracted Ion Chromatogram (EIC) for the parent mass ( m/z 141, [M+H]+ ). Simultaneously monitor for m/z 142 ( [M+H]+ of the ketone). If the m/z 142 peak area exceeds 5% of the total area, the compound has degraded, and the "solubility" limit must be redefined based only on the intact t=0 concentration.
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Fig 2: Self-validating workflow for kinetic solubility and hydrolytic stability profiling.
Application Protocol: In Vitro Target Engagement
Once solubility and half-life in the assay buffer are established, CAS 280554-53-2 can be utilized in target engagement assays. The following protocol outlines an in vitro inhibition assay for Nitric Oxide Synthase (NOS), leveraging the compound's arginine-mimetic properties.
Step-by-Step Methodology:
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Reagent Preparation: Prepare the assay buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA). Prepare a 10 mM stock of CAS 280554-53-2 in DMSO (use immediately to prevent moisture-driven hydrolysis).
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Enzyme Incubation: Add 10 nM of recombinant iNOS enzyme to a 96-well black microplate. Add serial dilutions of the inhibitor (from 100 µM down to 1 nM). Incubate for 15 minutes at room temperature to allow the conformationally restricted cyclohexyl ring to navigate the active site.
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Reaction Initiation: Add a substrate master mix containing 10 µM L-Arginine, 100 µM NADPH, and 10 µM fluorescent NO-probe (e.g., DAF-FM diacetate).
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Kinetic Readout: Monitor fluorescence (Ex 495 nm / Em 515 nm) continuously for 30 minutes.
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Validation Check: Include a positive control well with a known inhibitor (e.g., L-NIL) and a vehicle control (DMSO only). The assay is self-validating if the vehicle control shows a linear increase in fluorescence, while the L-NIL control shows >90% suppression. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
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References
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Title: Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors Source: Current Medicinal Chemistry (2006) URL: [Link]
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Title: Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance Source: Heliyon / PubMed Central (2024) URL: [Link]
